molecular formula C5H14Cl2N2 B592375 trans-Cyclopentane-1,3-diamine dihydrochloride CAS No. 1799439-22-7

trans-Cyclopentane-1,3-diamine dihydrochloride

Cat. No. B592375
M. Wt: 173.081
InChI Key: UQEZIVFRVHUPSU-ALUAXPQUSA-N
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Description

“trans-Cyclopentane-1,3-diamine dihydrochloride” is a chemical compound with the CAS Number: 1799439-22-7 . It has a molecular weight of 173.08 and is typically found as a white to off-white powder or crystals .


Synthesis Analysis

A novel and green route for the synthesis of cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock has been established . The successful multi-step synthesis comprises:

  • A mild oxime hydrogenation of CPDX over Rh/C to afford the desired CPDA .


Physical And Chemical Properties Analysis

“trans-Cyclopentane-1,3-diamine dihydrochloride” is a white to off-white powder or crystals . It has a molecular weight of 173.08 .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Green Chemistry .

Summary of the Application

Cyclopentane-1,3-diamine (CPDA) is used in the synthesis of bifunctional monomers for poly-condensation . These monomers are synthesized by reacting diastereomerically pure cis- and trans-isomers of CPDA with bio-based lactones and 5-(hydroxymethyl)furfural (HMF) .

Methods of Application or Experimental Procedures

The synthesis of CPDA from hemicellulosic feedstock involves several steps :

  • Mild oxime hydrogenation of CPDX over Rh/C to afford the desired CPDA

Results or Outcomes

The result of this process is the production of novel bifunctional diol monomers with internal amide and imine groups . One of these monomers, derived using γ-valerolactone (GVL), was successfully applied in the synthesis of polyurethanes .

2. Application in Chiral Ligands, Receptors, and Biologically Active Compounds

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Trans-cyclopentane-1,2-diamine has been used as a scaffold for chiral ligands, receptors, and biologically active compounds . Despite its early description, trans-cyclopentane-1,2-diamine has been underestimated historically due to its non-commercial availability, extreme instability, and complexity of the classical reported syntheses .

Results or Outcomes

The recent development of novel and efficient synthetic approaches has stimulated renewed interest in this chiral motif for a broad range of applications . The outcomes of these applications are not detailed in the source .

2. Application in Chiral Ligands, Receptors, and Biologically Active Compounds

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Trans-cyclopentane-1,2-diamine has been used as a scaffold for chiral ligands, receptors, and biologically active compounds . Despite its early description, trans-cyclopentane-1,2-diamine has been underestimated historically due to its non-commercial availability, extreme instability, and complexity of the classical reported syntheses .

Results or Outcomes

The recent development of novel and efficient synthetic approaches has stimulated renewed interest in this chiral motif for a broad range of applications . The outcomes of these applications are not detailed in the source .

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305, P338, P351 . It’s important to refer to the MSDS for complete safety information .

Future Directions

While specific future directions for “trans-Cyclopentane-1,3-diamine dihydrochloride” are not available in the search results, it’s worth noting that there has been renewed interest in cyclopentane-1,2-diamine, a related compound, for a broad range of applications . This suggests potential future research directions for “trans-Cyclopentane-1,3-diamine dihydrochloride” as well.

properties

IUPAC Name

(1R,3R)-cyclopentane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-4-1-2-5(7)3-4;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEZIVFRVHUPSU-ALUAXPQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Cyclopentane-1,3-diamine dihydrochloride

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